molecular formula C20H19N3O3S B2812012 ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-97-6

ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2812012
CAS No.: 864926-97-6
M. Wt: 381.45
InChI Key: RFRZUIMSZBJEDI-CMDGGOBGSA-N
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Description

Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antitubulin properties, which make it useful in the study of cell division and cancer research.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Uniqueness: Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its unique structural features, such as the presence of the cinnamamido group and the cyano group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-9H,2,10-11,13H2,1H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZUIMSZBJEDI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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